Hederagenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-tumor Application

Field: Oncology

Summary: Hederagenin has shown potential in the field of anti-tumor treatment.

Methods: The compound interacts with several molecular targets that play essential roles in various cellular signaling pathways.

Anti-inflammatory Application

Antidepressant Application

Field: Psychiatry

Summary: Hederagenin has shown potential antidepressant-like effects.

Results: Hederagenin protected PC12 cells against CORT-induced damage in a concentration-dependent manner.

Anti-neurodegenerative Application

Anti-leishmaniasis Application

Field: Parasitology

Summary: Hederagenin has shown potential in the treatment of leishmaniasis.

Methods: The triterpenoid sapogenin, hederagenin, readily obtained in large quantities from Hedera helix (common ivy), was converted into a range of 128 derivatives.

Results: This led to the identification of 12 compounds, including the natural saponin gypsogenin, demonstrating high potency (ED 50 < 10.5 μM) against axenic L.

Antiviral Application

Field: Virology

Summary: Hederagenin has been shown to possess antiviral properties .

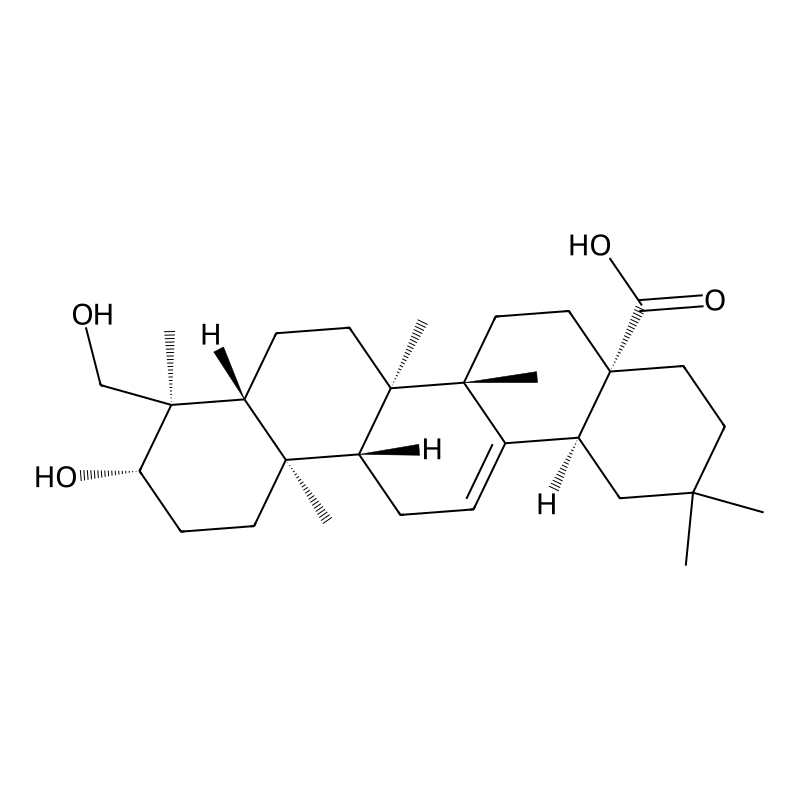

Hederagenin is a pentacyclic triterpenoid with the chemical formula and a molecular weight of approximately 472.70 g/mol. It is primarily found in the plant Hedera helix, commonly known as common ivy, and serves as the aglycone for various saponins, including hederacoside C and alpha-hederin. Structurally, hederagenin features hydroxyl groups at the C-3 and C-23 positions, a double bond between C-12 and C-13, and a carboxylate group at C-28 . This compound is characterized by its white crystalline powder form, which is odorless but has a bitter taste. Hederagenin is poorly soluble in water but slightly soluble in methanol and ethanol, which contributes to its low bioavailability when administered orally .

Hederagenin exhibits a wide range of biological activities:

- Antitumor Activity: It has been shown to inhibit cell proliferation, migration, and invasion in various cancer cell lines, activating mitochondrial pathways that lead to apoptosis .

- Antidepressant Effects: In rodent models, hederagenin demonstrated antidepressant-like effects .

- Anti-inflammatory Properties: The compound has been noted for its potential in reducing inflammation through various mechanisms .

- Neuroprotective Effects: Hederagenin can cross the blood-brain barrier and has been studied for its protective effects against neurotoxicity .

Hederagenin can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting hederagenin from plants like Hedera helix or Chenopodium quinoa.

- Chemical Synthesis: Synthetic approaches include the modification of oleanolic acid through oxidation and other organic reactions to yield hederagenin or its derivatives .

Hederagenin has several applications across various fields:

- Pharmaceuticals: Due to its biological activities, hederagenin is being explored as a potential therapeutic agent for cancer treatment and neuroprotection.

- Agriculture: It is utilized as a biopesticide in formulations aimed at protecting crops from fungal and bacterial infections .

- Cosmetics: Its anti-inflammatory properties make it suitable for use in skincare products.

Research has indicated that hederagenin interacts with various biological targets, enhancing its pharmacological potential. Studies have focused on its interactions with cell signaling pathways involved in apoptosis and inflammation. Additionally, modifications at specific carbon positions (e.g., C-28) have been shown to alter its biological efficacy significantly .

Hederagenin belongs to a class of compounds known as triterpenoids. Below are some similar compounds along with their unique characteristics:

| Compound Name | Unique Features |

|---|---|

| Oleanolic Acid | Commonly found in olive oil; known for anti-inflammatory properties. |

| Betulinic Acid | Exhibits strong antiviral activity; derived from birch bark. |

| Glycyrrhetinic Acid | Found in licorice; notable for its sweet taste and anti-inflammatory effects. |

| Ursolic Acid | Present in many fruits; recognized for anticancer properties. |

| Boswellic Acid | Extracted from Boswellia trees; known for anti-inflammatory effects on arthritis. |

Hederagenin's unique hydroxylation pattern at C-3 and C-23 distinguishes it from these compounds, contributing to its specific biological activities and applications .

Extraction Techniques

Conventional Extraction Methods

Solvent Extraction Approaches

Traditional extraction of hederagenin from plant matrices employs various solvent systems optimized for the compound's physicochemical properties. Methanol maceration represents the most widely used conventional method, where dried plant material is repeatedly extracted with pure methanol at room temperature for 24-72 hours [1] [2]. This method achieves extraction yields ranging from 0.5-2.0% depending on the plant source and preparation conditions.

Ethanol-based extraction systems demonstrate superior efficiency compared to pure methanol methods. The use of 95% ethanol in water has been extensively documented for hederagenin isolation from Hedera helix leaves, requiring six successive extractions to achieve optimal yields of 1.0-2.5% [3] [1]. The aqueous component enhances cell wall permeability while maintaining selectivity for triterpene compounds.

Heat-Assisted Extraction Methods

Heat reflux extraction employs elevated temperatures (80-100°C) with methanol-water mixtures to enhance extraction kinetics. This approach reduces extraction time to 1-3 hours while achieving higher yields (1.5-3.0%) compared to room temperature methods [4]. The thermal energy facilitates disruption of plant cell structures and increases mass transfer rates of target compounds.

Soxhlet extraction utilizing 99.8% ethanol at the solvent boiling point (78°C) provides continuous extraction over 6-8 hours, yielding 2.0-3.5% hederagenin content [5]. This method ensures complete exhaustion of plant material through continuous solvent recycling, though extended heating may cause thermal degradation of sensitive compounds.

Multi-Phase Extraction Systems

Chloroform-methanol-water systems enable selective extraction of hederagenin while minimizing co-extraction of polar impurities. The three-phase system CHCl₃-MeOH-H₂O in ratios ranging from 8:2:0.5 to 52:28:8 (lower layer) provides excellent selectivity for triterpene compounds [6]. Sequential extraction with different polarity solvents maximizes recovery while enabling preliminary fractionation.

n-Butanol extraction following initial aqueous extraction concentrates saponin-rich fractions containing hederagenin glycosides. Water-saturated n-butanol selectively partitions saponins from aqueous phases, achieving concentration factors of 5-10 fold while removing highly polar interfering compounds [2] [7].

Modern Extraction Technologies

Ultrasound-Assisted Extraction

Ultrasound-assisted extraction (UAE) significantly improves extraction efficiency through acoustic cavitation effects that disrupt plant cell walls and enhance mass transfer. Optimal conditions of 50°C for 10 minutes using 80% ethanol in water achieve yields of 2.5-4.0%, representing a 50-100% improvement over conventional methods [8]. The cavitation bubbles create localized high-pressure zones that facilitate rapid extraction while minimizing thermal degradation.

The mechanism involves formation and collapse of cavitation bubbles in the solvent, creating microscopic shock waves that penetrate plant tissues. This mechanical action, combined with elevated temperature, accelerates diffusion of hederagenin from cellular compartments into the extraction solvent. UAE reduces extraction time from hours to minutes while maintaining or improving extraction yields [4].

Microwave-Assisted Extraction

Microwave-assisted extraction (MAE) utilizes electromagnetic radiation to rapidly heat solvent and plant matrix, achieving superior extraction kinetics. Optimal parameters of 50°C for 10 minutes with 80% ethanol yield 3.0-4.5% hederagenin in 5-15 minutes [8]. The rapid heating creates internal pressure within plant cells, promoting cell wall rupture and enhanced mass transfer.

MAE demonstrates particular advantages for thermolabile compounds through rapid heating that minimizes thermal exposure time. The dielectric heating mechanism preferentially heats polar solvents while avoiding prolonged high-temperature exposure that may degrade triterpene structures. Energy efficiency and reduced solvent consumption make MAE environmentally favorable compared to conventional methods [4].

Supercritical Fluid Extraction

Supercritical fluid extraction (SFE) using carbon dioxide provides selective extraction with no toxic solvent residues. Operating conditions of 40-60°C and 150-300 bar achieve yields of 1.8-3.2% while maintaining exceptional product purity [4]. The adjustable density and solvating power of supercritical CO₂ enable selective extraction of hederagenin while excluding polar impurities.

The supercritical state combines gas-like diffusivity with liquid-like density, enabling rapid penetration of plant matrices and efficient solute dissolution. Addition of polar co-solvents such as ethanol enhances extraction of moderately polar triterpenes while maintaining selectivity advantages. SFE produces extracts requiring minimal post-extraction purification due to the selective nature of the process.

Pressurized Liquid Extraction

Pressurized liquid extraction (PLE) employs elevated temperature (100-150°C) and pressure (1500 psi) to enhance extraction kinetics while maintaining liquid solvent properties. This technique achieves yields of 3.5-5.0% in 30-60 minutes through enhanced mass transfer at elevated temperature-pressure conditions [4]. The high pressure maintains liquid phase at temperatures above normal boiling points, enabling rapid extraction.

Accelerated solvent extraction (ASE) represents an automated variant of PLE, providing consistent results through precise control of temperature, pressure, and extraction time. Operating at 100°C and 1500 psi for 15 minutes yields 3.0-4.8% hederagenin with excellent reproducibility. The automated nature reduces operator variability and enables high-throughput processing.

Isolation from Complex Plant Matrices

Matrix-Specific Considerations

Hederagenin isolation from different plant sources requires matrix-specific optimization due to varying cellular structures and co-extractive components. Hedera helix leaves contain high concentrations of chlorophyll and phenolic compounds that interfere with triterpene extraction, necessitating selective extraction protocols [9]. Sapindus species fruit pericarps present different challenges due to high fiber content and complex saponin mixtures [10].

Cell wall composition significantly influences extraction efficiency, with lignified tissues requiring more aggressive extraction conditions. Fresh plant material generally yields higher recoveries than dried material due to reduced cell wall integrity, though dried material offers advantages in terms of storage stability and reduced moisture interference [8].

Selective Extraction Strategies

pH modification during extraction enhances selectivity for hederagenin and related triterpene acids. Alkaline conditions (pH 9-10) improve extraction of carboxylic acid-containing triterpenes through ionization, while acidic conditions favor neutral sapogenin forms [4]. Sequential extraction at different pH values enables selective fractionation of different triterpene classes.

Temperature programming during extraction optimizes recovery while minimizing degradation. Initial low-temperature extraction (25-40°C) removes thermolabile compounds, followed by elevated temperature extraction (60-80°C) for triterpene recovery. This approach maximizes target compound recovery while minimizing thermal artifacts [8].

Co-extractive Management

Defatting procedures using hexane or petroleum ether remove lipophilic interferents prior to triterpene extraction. This preliminary step eliminates triglycerides, fatty acids, and chlorophyll that may interfere with downstream purification. Sequential defatting with non-polar solvents followed by polar extraction significantly improves extract quality [2].

Protein precipitation using organic solvents or acids removes proteinaceous materials that may complex with triterpenes. Acetonitrile precipitation effectively removes proteins while maintaining triterpene solubility, enabling cleaner extracts for chromatographic analysis [11] [12].

Purification Strategies

Chromatographic Techniques

Column Chromatography Systems

Silica gel column chromatography represents the primary method for hederagenin purification from crude extracts. Gradient elution using chloroform-methanol-water systems provides excellent separation of triterpene compounds based on polarity differences [6]. Mobile phase compositions ranging from CHCl₃-MeOH-H₂O (8:2:0.5) to (52:28:8) enable selective elution of hederagenin with purities of 85-95%.

The separation mechanism relies on differential adsorption of compounds to the silica surface, with more polar compounds eluting later in the gradient. Hederagenin, containing hydroxyl groups at positions 3 and 23 plus a carboxylic acid at position 28, exhibits intermediate polarity enabling separation from both more polar glycosides and less polar aglycones [13].

Reversed-phase RP-18 column chromatography provides complementary selectivity to normal phase systems. Methanol-water gradients from 60:40 to 95:5 enable effective separation of hederagenin from structurally related triterpenes [6]. The hydrophobic interaction mechanism favors retention of less polar compounds, allowing separation based on subtle structural differences.

High-Performance Liquid Chromatography

Preparative HPLC achieves the highest purities (95-99%) for hederagenin isolation, though with reduced throughput compared to column chromatography [14]. C18 columns with acetonitrile-water gradients containing formic acid or ammonium acetate modifiers optimize peak shape and resolution. Detection at 210 nm provides adequate sensitivity while avoiding interference from UV-absorbing impurities.

Isocratic HPLC methods using ammonium acetate buffer (pH 8.5) with acetonitrile (70:30) achieve baseline separation of hederagenin from related saponins in 5 minutes [14]. The elevated pH improves peak symmetry for carboxylic acid-containing compounds while maintaining chromatographic stability.

Semi-preparative HPLC enables intermediate-scale purification with sample loads of 10-50 mg per injection. Gradient elution programs optimized for specific separations achieve throughputs of 5-10 purifications per day while maintaining high purity standards [15].

Countercurrent Chromatography

Countercurrent chromatography (CCC) offers unique advantages for triterpene purification through its support-free liquid stationary phase [16] [17]. The heptane-ethyl acetate-methanol-water (7:3:5:5) solvent system provides excellent separation of hederagenin from related compounds with high recovery rates (80-95%) and moderate purities (88-96%).

The partition coefficient (K) optimization ensures efficient separation, with target K values between 0.5-2.0 for optimal resolution [17]. Hederagenin's amphiphilic nature enables effective partitioning between polar and non-polar phases, facilitating preparative-scale separations.

High-speed countercurrent chromatography (HSCCC) processes 500 mg samples with solvent consumption of 100-500 mL, providing excellent preparative efficiency [18]. The technique eliminates irreversible adsorption losses common with solid stationary phases, ensuring quantitative recovery of target compounds.

Crystallization and Recrystallization

Solvent Selection Principles

Recrystallization of hederagenin requires careful solvent selection based on temperature-dependent solubility profiles. Ideal solvents exhibit high solubility at elevated temperatures and limited solubility at room temperature, enabling effective purification through controlled crystallization [19]. Methanol and ethanol represent optimal choices due to their intermediate polarity matching hederagenin's physicochemical properties [20].

The "mediocre" solvent principle guides selection, where the solvent dissolves the compound adequately at high temperature but allows crystallization upon cooling [21]. Solvents that are too good maintain complete dissolution even when cold, while poor solvents fail to dissolve the compound even when heated.

Mixed solvent systems provide enhanced control over crystallization behavior. Methanol-water mixtures enable fine-tuning of solvent polarity, with higher water content reducing hederagenin solubility and promoting crystallization. Typical ratios of 80:20 to 90:10 methanol:water optimize crystallization while maintaining adequate dissolution at elevated temperatures.

Crystallization Procedures

Hot saturation methods involve dissolving hederagenin in the minimum volume of boiling solvent, followed by controlled cooling to induce crystallization [20] [21]. Temperature control during cooling significantly affects crystal quality, with slow cooling (0.5-1°C/min) producing larger, higher-purity crystals compared to rapid cooling.

Seeding techniques using small amounts of pure hederagenin crystals initiate controlled nucleation and promote uniform crystal growth. Seed crystals added at slight supersaturation provide nucleation sites that prevent formation of amorphous precipitates while ensuring consistent crystal morphology [21].

Stirring during crystallization influences crystal size and purity, with gentle stirring promoting uniform nucleation while preventing crystal aggregation. Excessive agitation may cause crystal breakage and incorporation of impurities, while insufficient mixing leads to localized supersaturation and poor crystal quality.

Recrystallization Optimization

Multiple recrystallization cycles achieve higher purities through successive removal of impurities. Each cycle typically improves purity by 2-5%, with 2-3 cycles sufficient to achieve pharmaceutical-grade purity (>98%) [22]. The yield decreases with each cycle due to solubility losses, requiring optimization of the number of cycles versus final purity requirements.

Impurity analysis during recrystallization guides process optimization by identifying problematic co-crystallizing compounds. Structurally related triterpenes such as oleanolic acid may co-crystallize with hederagenin, requiring alternative purification strategies or modified crystallization conditions [23].

Temperature programming during recrystallization enhances selectivity by exploiting differential solubility behaviors of hederagenin versus impurities. Controlled cooling profiles optimize the balance between crystal quality and yield while maximizing impurity rejection.

Hydrolysis of Saponins

Acid Hydrolysis Methods

Acid hydrolysis represents the primary method for converting hederagenin glycosides to the free aglycone form. Hydrochloric acid (2-3.5 M) at reflux temperature for 2-6 hours provides optimal conditions for complete glycoside cleavage while minimizing aglycone degradation [10] [24]. The reaction mechanism involves protonation of glycosidic oxygen followed by nucleophilic attack by water, cleaving the sugar-aglycone bond.

Sulfuric acid hydrolysis offers alternative conditions with enhanced efficiency for certain glycoside types. 3.5 M sulfuric acid under reflux for 6 hours achieves maximum hederagenin yields (up to 1.29% w/w) from Sapindus species [10]. The stronger acidity promotes more rapid hydrolysis but requires careful monitoring to prevent over-hydrolysis and aglycone degradation.

Time optimization studies demonstrate that 1-2 hours represents optimal hydrolysis duration for most hederagenin saponins [7]. Shorter times result in incomplete hydrolysis with residual glycosides, while extended hydrolysis may cause triterpene degradation or structural rearrangements.

Hydrolysis Optimization Parameters

Temperature control during hydrolysis significantly affects both reaction rate and product quality. Standard conditions of 100°C provide optimal balance between hydrolysis efficiency and aglycone stability [7]. Higher temperatures accelerate reaction rates but increase degradation risks, while lower temperatures may result in incomplete hydrolysis.

Acid concentration optimization reveals that 2 M HCl represents the optimal compromise between hydrolysis efficiency and aglycone stability [7]. Lower concentrations require extended reaction times, while higher concentrations increase degradation risks without significant improvement in hydrolysis rates.

Sample-to-acid ratio affects both hydrolysis completeness and product recovery. Ratios of 1:50 (w/v) ensure adequate acid availability for complete glycoside hydrolysis while maintaining manageable reaction volumes [7]. Higher ratios may improve hydrolysis efficiency but complicate subsequent workup procedures.

Post-Hydrolysis Processing

Neutralization procedures following acid hydrolysis prevent continued degradation while enabling efficient product recovery. Immediate neutralization with sodium hydroxide or sodium bicarbonate stops the hydrolysis reaction and prevents acid-catalyzed decomposition during workup [6].

Extraction procedures recover hederagenin from hydrolysis mixtures through selective partitioning. Ethyl acetate or chloroform extraction effectively removes the aglycone from aqueous acid solutions while leaving hydrolyzed sugars in the aqueous phase. Multiple extractions ensure quantitative recovery of the target compound [7].

Purification of hydrolysis products often requires additional chromatographic steps due to the presence of degradation products and reaction byproducts. Silica gel column chromatography using chloroform-methanol gradients effectively separates hederagenin from hydrolysis artifacts and residual glycosides [6].

Analytical Methods for Identification and Quantification

Spectroscopic Methods (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of hederagenin through characteristic chemical shift patterns and coupling constants [25]. The triterpene backbone produces distinct signals including olefinic protons at δ 5.2-5.3 ppm (H-12), hydroxyl-bearing carbons at δ 3.2-3.8 ppm (H-3), and characteristic methyl groups at δ 0.8-1.2 ppm for the six methyl substituents.

The carboxylic acid functionality at C-28 does not produce directly observable proton signals but influences neighboring carbon chemical shifts. The hydroxymethyl group at C-23 appears as characteristic signals at δ 3.6-3.8 ppm, providing key diagnostic information for hederagenin identification versus other triterpene sapogenins [2].

¹³C Nuclear Magnetic Resonance spectroscopy enables complete structural assignment through analysis of all 30 carbon atoms. Key diagnostic signals include the carboxylic acid carbon at δ 180 ppm (C-28), the olefinic carbons at δ 122-145 ppm (C-12, C-13), and the hydroxyl-bearing carbons at δ 79-83 ppm (C-3) and δ 64 ppm (C-23) [26] [25].

Two-dimensional Nuclear Magnetic Resonance techniques including Heteronuclear Single Quantum Coherence, Heteronuclear Multiple Bond Correlation, and Correlation Spectroscopy enable complete structural elucidation and stereochemical assignment [2] [27]. These methods confirm the β-orientation of the C-3 hydroxyl group and establish the complete connectivity pattern of the pentacyclic framework.

Mass Spectrometry Analysis

Electrospray ionization mass spectrometry provides sensitive detection and structural information for hederagenin in both positive and negative ion modes [11] [12]. The molecular ion appears at m/z 473 [M+H]⁺ in positive mode and m/z 471 [M-H]⁻ in negative mode, with the latter providing enhanced sensitivity for the carboxylic acid-containing compound.

Fragmentation patterns in tandem mass spectrometry reveal characteristic neutral losses including dehydration (-18 Da), decarboxylation (-44 Da), and retro-Diels-Alder fragmentations of the triterpene skeleton [28]. The base peak often corresponds to m/z 425 representing loss of formic acid (HCOOH) from the molecular ion.

High-resolution mass spectrometry enables elemental composition determination with accuracy better than 5 ppm, providing definitive molecular formula confirmation (C₃₀H₄₈O₄) [28]. The accurate mass measurement distinguishes hederagenin from isomeric triterpenes and confirms structural assignments.

Collision-induced dissociation studies reveal detailed fragmentation pathways that aid in structural elucidation and compound identification [28]. Characteristic fragments at m/z 248, 224, and other masses result from specific cleavage patterns of the pentacyclic framework, providing structural fingerprints for compound identification.

Infrared Spectroscopy

Infrared spectroscopy provides rapid identification of hederagenin through characteristic functional group absorptions [29]. The carboxylic acid functionality produces broad O-H stretching at 3200-3500 cm⁻¹ and C=O stretching at 1700-1740 cm⁻¹, while the secondary alcohol shows O-H stretching at 3200-3600 cm⁻¹.

The C=C double bond at position 12-13 exhibits characteristic stretching at 1605 cm⁻¹, while C-H stretching of the methyl groups appears at 2970 cm⁻¹ [29]. The C-O stretching vibration of the primary alcohol at C-23 produces absorption at 1073 cm⁻¹, providing additional structural confirmation.

Attenuated total reflectance Fourier transform infrared spectroscopy enables direct analysis of solid samples without extensive sample preparation [29]. This technique provides rapid screening and identification capabilities for quality control applications, with characteristic peak patterns enabling differentiation from related triterpenes.

The anisaldehyde-sulfuric acid spray reagent produces characteristic color reactions for triterpene detection on thin-layer chromatography plates, with hederagenin showing purple coloration at 595 nm after heating [10]. This colorimetric detection method provides sensitive and selective identification for qualitative analysis.

Chromatographic Analysis (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry, Thin Layer Chromatography)

High-Performance Liquid Chromatography Methods

High-Performance Liquid Chromatography using C18 reversed-phase columns represents the gold standard for hederagenin quantitative analysis [30] [14]. Optimal mobile phase systems employ acetonitrile-water gradients with pH modifiers such as formic acid or ammonium acetate to improve peak shape and resolution. Detection wavelengths of 203-210 nm provide adequate sensitivity while minimizing interference from co-extractives.

Isocratic methods using ammonium acetate buffer (pH 8.5) with acetonitrile (70:30) achieve baseline separation of hederagenin from related compounds in under 5 minutes [14]. The elevated pH improves ionization of the carboxylic acid functionality while maintaining chromatographic stability over extended run sequences.

Ultra-High-Performance Liquid Chromatography systems reduce analysis times while improving resolution through smaller particle size stationary phases [31]. Gradient methods using 0.1% phosphoric acid and acetonitrile on C18 columns (150 × 4.6 mm, 5 μm) achieve complete separation of five related saponins in 20 minutes with excellent peak symmetry.

Method validation parameters demonstrate excellent analytical performance with linearity (r² > 0.999), precision (relative standard deviation < 3%), and accuracy (95-105% recovery) meeting international guidelines [30] [14]. Detection limits of 0.01-0.1 mg/L and quantification ranges of 0.5-200 mg/L enable analysis across relevant concentration ranges.

Gas Chromatography-Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry requires derivatization of hederagenin to enhance volatility and thermal stability [32] [33]. Trimethylsilylation using bis(trimethylsilyl)trifluoroacetamide converts the hydroxyl and carboxylic acid groups to trimethylsilyl derivatives, enabling gas chromatographic separation.

The derivatized hederagenin exhibits characteristic retention times and mass spectral fragmentation patterns that enable identification and quantification [33]. Molecular ion peaks at m/z 688 (M⁺) for the tri-trimethylsilyl derivative provide confirmation of successful derivatization, while characteristic fragments aid in structural identification.

Electron ionization mass spectrometry produces reproducible fragmentation patterns that serve as compound fingerprints for library searching and identification [32]. Base peaks and characteristic ions enable differentiation from closely related triterpene sapogenins in complex mixtures.

Quantitative analysis using Gas Chromatography-Mass Spectrometry achieves detection limits of 0.05-0.5 mg/L with linear ranges spanning 2-3 orders of magnitude [33]. Internal standard methods using structurally related compounds improve accuracy and precision for quantitative determinations.

Thin Layer Chromatography Systems

Thin Layer Chromatography provides rapid, cost-effective screening and semi-quantitative analysis of hederagenin in plant extracts [10] [5]. Silica gel 60 F₂₅₄ plates with fluorescent indicator enable UV detection at 254 nm while supporting various visualization methods.

Mobile phase optimization using toluene-ethyl acetate-formic acid (7:3:5) achieves excellent separation of hederagenin (Rf 0.4-0.6) from related triterpenes and saponins [10]. The formic acid component improves peak shape for carboxylic acid-containing compounds while maintaining adequate resolution.

Densitometric quantification at 595 nm following anisaldehyde-sulfuric acid derivatization enables quantitative analysis with detection limits of 0.5-2.0 mg/L [10]. Automated sample application and scanning systems improve precision and reproducibility compared to visual evaluation methods.

High-Performance Thin Layer Chromatography using smaller particle size silica provides enhanced resolution and quantitative capabilities. Automated development and detection systems achieve precision comparable to High-Performance Liquid Chromatography methods while maintaining the simplicity and cost advantages of planar chromatography [10].

Method Validation and Standardization

Validation Parameter Requirements

International Conference on Harmonisation guidelines establish requirements for analytical method validation including specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [34]. For hederagenin analysis, these parameters must be demonstrated across the intended concentration range and matrix types.

Specificity assessment requires demonstration that the analytical method accurately measures hederagenin in the presence of expected impurities, degradation products, and matrix components [34]. Peak purity analysis using photodiode array detection or mass spectrometry confirms absence of co-eluting interferences.

Linearity studies establish the relationship between analytical response and hederagenin concentration over the working range. Correlation coefficients > 0.995 and residual analysis demonstrate acceptable linearity for quantitative applications [35] [36]. Typical working ranges span 0.5-500 mg/L for High-Performance Liquid Chromatography methods.

Accuracy and Precision Studies

Accuracy determination employs spike-recovery studies using certified reference materials or well-characterized samples [34]. Recovery studies at three concentration levels (80%, 100%, 120% of target) with six replicates each demonstrate analytical accuracy, with acceptance criteria of 95-105% recovery.

Precision assessment includes repeatability (same analyst, same day) and intermediate precision (different analysts, different days) studies [30]. Relative standard deviation values < 2% for repeatability and < 3% for intermediate precision meet typical acceptance criteria for pharmaceutical applications.

System suitability testing ensures continued analytical performance through monitoring of key chromatographic parameters including retention time, peak area, resolution, and tailing factor [34]. Control charts track these parameters over time to detect analytical drift or equipment problems.

Standardization and Reference Materials

Primary reference standards with certified purity > 98% serve as the basis for quantitative analysis [37] [38]. These materials undergo extensive characterization including nuclear magnetic resonance, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm identity and purity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Liu XX, Yang YT, Wang X, Wang KY, Liu JQ, Lei L, Luo XM, Zhai R, Fu FH, Wang HB, Bi Y. Design, synthesis and biological evaluation of novel α-hederagenin derivatives with anticancer activity. Eur J Med Chem. 2017 Dec 1;141:427-439. doi: 10.1016/j.ejmech.2017.09.016. Epub 2017 Oct 7. PubMed PMID: 29040953.

3: Rodríguez-Hernández D, Barbosa LCA, Demuner AJ, Nain-Perez A, Ferreira SR, Fujiwara RT, de Almeida RM, Heller L, Csuk R. Leishmanicidal and cytotoxic activity of hederagenin-bistriazolyl derivatives. Eur J Med Chem. 2017 Nov 10;140:624-635. doi: 10.1016/j.ejmech.2017.09.045. Epub 2017 Sep 22. PubMed PMID: 29024910.

4: Kim GJ, Song DH, Yoo HS, Chung KH, Lee KJ, An JH. Hederagenin Supplementation Alleviates the Pro-Inflammatory and Apoptotic Response to Alcohol in Rats. Nutrients. 2017 Jan 6;9(1). pii: E41. doi: 10.3390/nu9010041. PubMed PMID: 28067819; PubMed Central PMCID: PMC5295085.

5: Wu AG, Zeng W, Wong VK, Zhu YZ, Lo AC, Liu L, Law BY. Hederagenin and α-hederin promote degradation of proteins in neurodegenerative diseases and improve motor deficits in MPTP-mice. Pharmacol Res. 2017 Jan;115:25-44. doi: 10.1016/j.phrs.2016.11.002. Epub 2016 Nov 9. PubMed PMID: 27838509.

6: Liu Z, Lu YH, Feng X, Zou YX, Diao Z, Chu ZY. Microbial transformation of hederagenin by Cunninghamella echinulate, Mucor subtilissimus, and Pseudomonas oleovorans. J Asian Nat Prod Res. 2017 Jul;19(7):712-718. doi: 10.1080/10286020.2016.1232252. Epub 2016 Sep 26. PubMed PMID: 27666872.

7: Rodríguez-Hernández D, Barbosa LCA, Demuner AJ, de Almeida RM, Fujiwara RT, Ferreira SR. Highly potent anti-leishmanial derivatives of hederagenin, a triperpenoid from Sapindus saponaria L. Eur J Med Chem. 2016 Nov 29;124:153-159. doi: 10.1016/j.ejmech.2016.08.030. Epub 2016 Aug 17. PubMed PMID: 27569196.

8: Zhang H, Jing F, Zhang Z. Development and validation of a quantification method for oleanolic acid and hederagenin in rat plasma: application to the pharmacokinetic study. Biomed Chromatogr. 2017 Feb;31(2). doi: 10.1002/bmc.3801. Epub 2016 Aug 21. PubMed PMID: 27465077.

9: Greatrex BW, Daines AM, Hook S, Lenz DH, McBurney W, Rades T, Rendle PM. Synthesis, Formulation, and Adjuvanticity of Monodesmosidic Saponins with Olenanolic Acid, Hederagenin and Gypsogenin Aglycones, and some C-28 Ester Derivatives. ChemistryOpen. 2015 Sep 30;4(6):740-55. doi: 10.1002/open.201500149. eCollection 2015 Dec. PubMed PMID: 27308200; PubMed Central PMCID: PMC4906508.

10: Rodríguez-Hernández D, Demuner AJ, Barbosa LC, Heller L, Csuk R. Novel hederagenin-triazolyl derivatives as potential anti-cancer agents. Eur J Med Chem. 2016 Jun 10;115:257-67. doi: 10.1016/j.ejmech.2016.03.018. Epub 2016 Mar 9. PubMed PMID: 27017553.

11: Rezgui A, Mitaine-Offer AC, Miyamoto T, Tanaka C, Delemasure S, Dutartre P, Lacaille-Dubois MA. Oleanolic acid and hederagenin glycosides from Weigela stelzneri. Phytochemistry. 2016 Mar;123:40-7. doi: 10.1016/j.phytochem.2015.12.016. Epub 2016 Jan 19. PubMed PMID: 26805449.

12: Lu SH, Guan JH, Huang YL, Pan YW, Yang W, Lan H, Huang S, Hu J, Zhao GP. Experimental Study of Antiatherosclerosis Effects with Hederagenin in Rats. Evid Based Complement Alternat Med. 2015;2015:456354. doi: 10.1155/2015/456354. Epub 2015 Oct 19. PubMed PMID: 26557859; PubMed Central PMCID: PMC4629025.

13: Lee CW, Park SM, Zhao R, Lee C, Chun W, Son Y, Kim SH, Jung JY, Jegal KH, Cho IJ, Ku SK, Kim YW, Ju SA, Kim SC, An WG. Hederagenin, a major component of Clematis mandshurica Ruprecht root, attenuates inflammatory responses in RAW 264.7 cells and in mice. Int Immunopharmacol. 2015 Dec;29(2):528-537. doi: 10.1016/j.intimp.2015.10.002. Epub 2015 Oct 23. PubMed PMID: 26481049.

14: Rodríguez-Hernández D, Demuner AJ, Barbosa LC, Csuk R, Heller L. Hederagenin as a triterpene template for the development of new antitumor compounds. Eur J Med Chem. 2015 Nov 13;105:57-62. doi: 10.1016/j.ejmech.2015.10.006. Epub 2015 Oct 9. PubMed PMID: 26476750.

15: Gao Y, He C, Bi W, Wu G, Altman E. Bioassay Guided Fractionation Identified Hederagenin as a Major Cytotoxic Agent from Cyclocarya paliurus Leaves. Planta Med. 2016 Jan;82(1-2):171-9. doi: 10.1055/s-0035-1557900. Epub 2015 Sep 21. PubMed PMID: 26393939.

16: Liang BF, Huang F, Wang HT, Wang GH, Yuan X, Zhang MZ, Guo HB, Cheng YF, Xu JP. Involvement of norepinephrine and serotonin system in antidepressant-like effects of hederagenin in the rat model of unpredictable chronic mild stress-induced depression. Pharm Biol. 2015 Mar;53(3):368-77. doi: 10.3109/13880209.2014.922586. Epub 2014 Dec 4. PubMed PMID: 25471378.

17: Liu BX, Zhou JY, Li Y, Zou X, Wu J, Gu JF, Yuan JR, Zhao BJ, Feng L, Jia XB, Wang RP. Hederagenin from the leaves of ivy (Hedera helix L.) induces apoptosis in human LoVo colon cells through the mitochondrial pathway. BMC Complement Altern Med. 2014 Oct 24;14:412. doi: 10.1186/1472-6882-14-412. PubMed PMID: 25342273; PubMed Central PMCID: PMC4216349.

18: Zhang R, Zhu H, Ding L, Yang Z. Determination of asperosaponin VI and its active metabolite hederagenin in rat tissues by LC-MS/MS: application to a tissue distribution study. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 May 15;959:22-6. doi: 10.1016/j.jchromb.2014.03.030. Epub 2014 Apr 2. PubMed PMID: 24747520.

19: Lorent J, Lins L, Domenech Ò, Quetin-Leclercq J, Brasseur R, Mingeot-Leclercq MP. Domain formation and permeabilization induced by the saponin α-hederin and its aglycone hederagenin in a cholesterol-containing bilayer. Langmuir. 2014 Apr 29;30(16):4556-69. doi: 10.1021/la4049902. Epub 2014 Apr 14. PubMed PMID: 24690040.

20: Liu EW, Wang JL, Han LF, Chang YX, Wang T, Huo Y, Wang L, Gao XM. Pharmacokinetics study of asperosaponin VI and its metabolites cauloside A, HN saponin F and hederagenin. J Nat Med. 2014 Jul;68(3):488-97. doi: 10.1007/s11418-014-0821-4. Epub 2014 Mar 11. PubMed PMID: 24615060.